9-Methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one
Description
The compound 9-Methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key structural elements include:
- R1 Substituent: A 1-phenylethyl group attached to the thiazolidinone ring at position 2.
- R2 Substituent: A tetrahydrofuranmethylamino group at position 2 of the pyrimidinone core.
- Stereochemistry: The (Z)-configuration of the methylidene bridge between the thiazolidinone and pyrido-pyrimidine systems .
Properties
Molecular Formula |
C26H26N4O3S2 |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
(5Z)-5-[[9-methyl-4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H26N4O3S2/c1-16-8-6-12-29-23(16)28-22(27-15-19-11-7-13-33-19)20(24(29)31)14-21-25(32)30(26(34)35-21)17(2)18-9-4-3-5-10-18/h3-6,8-10,12,14,17,19,27H,7,11,13,15H2,1-2H3/b21-14- |
InChI Key |
NVDODKFVVMUOFE-STZFKDTASA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)NCC5CCCO5 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)NCC5CCCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-A]pyrimidin-4-one core, followed by the introduction of the thiazolidinone and tetrahydrofuran groups through a series of condensation and cyclization reactions. Key reagents often include aldehydes, amines, and thiourea derivatives, with reaction conditions involving controlled temperatures and pH levels to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps, typically starting from simpler precursors. The structural integrity is crucial for its biological activity, and various synthetic routes have been explored to optimize yield and purity. Notable methods include the use of thiazolidinone derivatives and pyrimidine scaffolds, which facilitate the introduction of functional groups necessary for activity.
Antitumor Properties
Research has indicated that derivatives of pyrimidine compounds exhibit significant antitumor activity. For instance, compounds with similar structural motifs have been synthesized and tested for their ability to inhibit tumor growth in various cancer cell lines. Notably, the incorporation of thiazolidinone moieties has been linked to enhanced cytotoxicity against specific cancer types.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to 9-Methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one. For example, certain synthesized derivatives demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at minimal inhibitory concentrations (MIC) ranging from 128 to 256 µg/mL .
Case Study 1: Antitumor Activity Evaluation
In a study published in Molecules, a series of pyrimidine-based compounds were synthesized and evaluated for their antitumor efficacy. The results indicated that specific substitutions on the pyrimidine ring significantly enhanced their cytotoxic effects against various cancer cell lines. The study utilized both in vitro assays and molecular docking studies to elucidate the mechanism of action .
Case Study 2: Antibacterial Assessment
Another investigation focused on the antibacterial potential of thiazolidinone-containing compounds derived from similar structures. The study demonstrated that these compounds exhibited promising antibacterial activity against both resistant and sensitive strains of bacteria. The research employed standard disk diffusion methods alongside MIC determinations to assess efficacy .
Data Table: Summary of Biological Activities
| Compound Structure | Activity Type | Target Organisms | MIC (µg/mL) |
|---|---|---|---|
| 9-Methyl derivative | Antitumor | Various cancer cell lines | Varies (up to 10 µM) |
| Thiazolidinone derivative | Antibacterial | Staphylococcus aureus | 128 |
| Thiazolidinone derivative | Antibacterial | Escherichia coli | 256 |
Mechanism of Action
The mechanism by which 9-Methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, where the compound binds through hydrogen bonding, van der Waals forces, or covalent interactions. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural analogs of the target compound differ primarily in substituent groups on the thiazolidinone and pyrimidinone moieties. These variations influence physicochemical properties, synthetic accessibility, and bioactivity.
Key Observations :
- R1 (Thiazolidinone substituent): Longer alkyl chains (e.g., pentyl in ) may enhance lipophilicity, while aromatic groups (e.g., phenyl in ) could improve π-π stacking interactions.
Bioactivity and Pharmacological Potential
Table 2: Bioactivity of Analogs
Key Insights :
- The pyrido-pyrimidinone core demonstrates bioisosterism with 4-hydroxyquinolin-2-one, retaining analgesic activity despite structural modifications .
- Anti-inflammatory activity in analogs like 10a highlights the importance of the thiazolidinone-pyrimidinone scaffold in modulating biological targets .
Similarity Metrics and 3D Conformational Analysis
Table 3: Similarity Scores for Analog Comparison
Biological Activity
The compound 9-Methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one represents a complex structure with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a thiazolidinone moiety, which is known for its diverse biological activities. The thiazolidinone scaffold is significant in drug design due to its ability to undergo various modifications that can enhance biological activity. The structure can be summarized as follows:
| Component | Structure |
|---|---|
| Thiazolidinone | Thiazolidinone Structure |
| Pyrimidine | Pyrimidine Structure |
Antimicrobial Properties
Recent studies have reported that derivatives of thiazolidinones exhibit substantial antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. For instance, compounds similar to the one discussed have shown minimum inhibitory concentrations (MICs) that outperform standard antibiotics like ampicillin and streptomycin by 10–50 fold. The most potent derivatives demonstrated MIC values as low as 0.004 mg/mL against sensitive strains such as Enterobacter cloacae .
Antioxidant Activity
The antioxidant properties of thiazolidinone derivatives are well-documented. For example, compounds with similar structural features have been evaluated for their efficacy in scavenging free radicals, showing significant activity in assays such as DPPH and nitric oxide radical scavenging. One study highlighted a derivative with an IC50 value of 6.62 µg/mL in DPPH assays, indicating strong antioxidant potential .
Anticancer Activity
Thiazolidinones are also recognized for their anticancer properties. Several studies have indicated that modifications at specific positions on the thiazolidinone ring can enhance cytotoxic effects against various cancer cell lines. For instance, derivatives have been noted to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases and modulation of apoptotic pathways .
The biological activities of the compound are attributed to several mechanisms:
- Enzyme Inhibition : Many thiazolidinone derivatives act by inhibiting enzymes crucial for bacterial survival or cancer cell proliferation.
- Free Radical Scavenging : The ability to neutralize free radicals contributes to both antimicrobial and anticancer effects.
- Modulation of Signaling Pathways : Compounds may influence signaling pathways related to inflammation and cell growth, providing a therapeutic avenue for diseases characterized by oxidative stress or uncontrolled cell proliferation.
Study 1: Antimicrobial Efficacy
A recent study evaluated a series of thiazolidinone derivatives against various pathogens. The results indicated that certain substitutions significantly enhanced antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The best-performing compound had an MIC of 0.004 mg/mL .
Study 2: Antioxidant Potential
In another investigation focusing on antioxidant properties, several thiazolidinones were tested using DPPH and ABTS assays. One derivative exhibited superior radical scavenging activity with an IC50 value lower than that of ascorbic acid, highlighting its potential use as a natural antioxidant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
